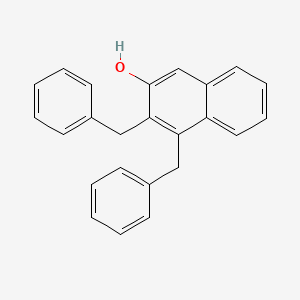![molecular formula C13H15FO2S B14304702 Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- CAS No. 114969-27-6](/img/structure/B14304702.png)
Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- is a complex organic compound that features a benzene ring substituted with a cyclohexylidenefluoromethyl group and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene, where benzene reacts with sulfuric acid or sulfur trioxide to form benzenesulfonic acid . This intermediate can then undergo further reactions to introduce the cyclohexylidenefluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with fuming sulfuric acid under controlled conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Common reactions include nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: Reactions at the benzylic position can involve nucleophilic substitution, leading to the formation of various derivatives.
Common Reagents and Conditions
Sulfuric Acid: Used in sulfonation reactions to introduce the sulfonyl group.
Halogens (Cl2, Br2): Used in halogenation reactions to substitute hydrogen atoms on the benzene ring.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation yields benzenesulfonic acid, while halogenation produces halobenzenes .
Applications De Recherche Scientifique
Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating further chemical reactions . The cyclohexylidenefluoromethyl group can also impact the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: A simpler compound with only a sulfonyl group attached to the benzene ring.
Cyclohexylbenzene: Contains a cyclohexyl group attached to the benzene ring but lacks the sulfonyl group.
Fluorobenzene: Features a fluorine atom attached to the benzene ring, similar to the fluoromethyl group in the target compound.
Uniqueness
Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- is unique due to the combination of the cyclohexylidenefluoromethyl and sulfonyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
114969-27-6 |
|---|---|
Formule moléculaire |
C13H15FO2S |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
[cyclohexylidene(fluoro)methyl]sulfonylbenzene |
InChI |
InChI=1S/C13H15FO2S/c14-13(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
Clé InChI |
RSSDFLSYNVYDQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(F)S(=O)(=O)C2=CC=CC=C2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


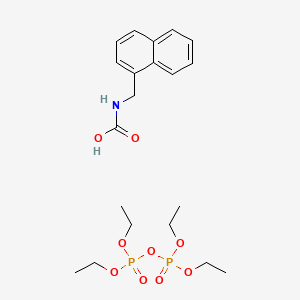
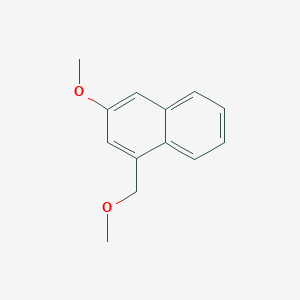

![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
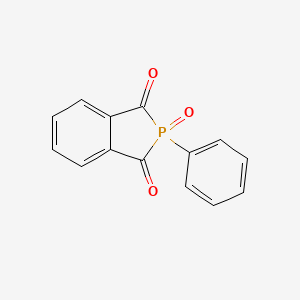
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
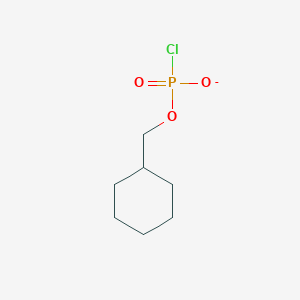
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
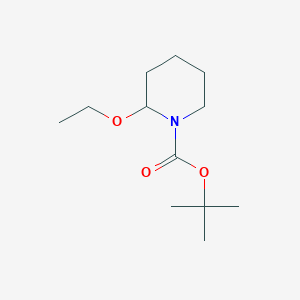
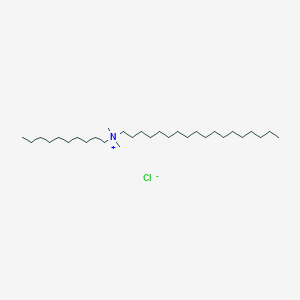
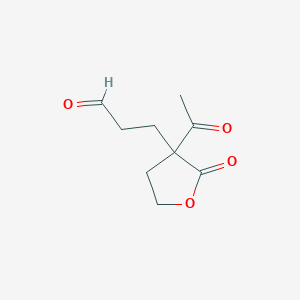
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
